1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Overview
Description
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring and the chlorophenyl group in its structure suggests potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It may be investigated for its potential as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring.
Agriculture: The compound could be used in the development of agrochemicals, such as fungicides or herbicides.
Materials Science: It might be utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)-ethanone: Similar structure but with a different triazole ring.
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-propanone: Similar structure but with a different alkyl chain.
Uniqueness
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone is unique due to its specific combination of the chlorophenyl group and the 1H-1,2,4-triazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXDQYBMSMZLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352014 | |
Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679213 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-19-4 | |
Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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